molecular formula C9H12N2O3S B5189243 2-(Benzenesulfonamido)propanamide CAS No. 6966-12-7

2-(Benzenesulfonamido)propanamide

Cat. No.: B5189243
CAS No.: 6966-12-7
M. Wt: 228.27 g/mol
InChI Key: LFDMXJFRWBQWOI-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)propanamide is an organic compound with the molecular formula C9H12N2O3S . It is characterized by a propanamide moiety linked to a benzenesulfonamide group. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry research, known for their wide range of potential biological activities. Sulfonamides, in general, have been extensively studied and shown to exhibit various pharmacological properties, such as enzyme inhibition . Specifically, benzenesulfonamide analogs have been identified as promising kinase inhibitors with investigated anticancer properties . Other research areas for related compounds include their role as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2) . The presence of both sulfonamide and carboxamide functional groups in this molecule makes it a compound of interest for further exploration in chemical biology and drug discovery research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonamido)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(9(10)12)11-15(13,14)8-5-3-2-4-6-8/h2-7,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMXJFRWBQWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280802
Record name n2-(phenylsulfonyl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-12-7
Record name NSC18730
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n2-(phenylsulfonyl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2 Benzenesulfonamido Propanamide and Analogues

Established Synthetic Pathways for the Core 2-(Benzenesulfonamido)propanamide Structure

The synthesis of the fundamental this compound scaffold can be achieved through several reliable methods, primarily involving the coupling of amino acid precursors with sulfonyl chlorides. These approaches can be categorized into linear and convergent strategies, with specific methodologies developed for achieving high stereochemical purity.

Synthesis from Amino Acid Precursors and Sulfonyl Chlorides

A primary and well-established method for synthesizing the this compound core involves the reaction of an appropriate amino acid derivative, such as an amino acid ester or amide, with benzenesulfonyl chloride. This reaction typically proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide bond. The use of a base is generally required to neutralize the hydrochloric acid generated during the reaction.

A general procedure involves dissolving the amino acid precursor in a suitable solvent, followed by the addition of benzenesulfonyl chloride and a base. The reaction mixture is then stirred, often at room temperature, until completion. The choice of the amino acid precursor allows for the introduction of various substituents on the propanamide backbone. For instance, starting with L-alaninamide would yield the parent this compound. The use of different amino acid esters or amides provides a straightforward route to a library of analogues with modifications at the carbon backbone. scholarsresearchlibrary.com

Furthermore, N-protected β-aminoethanesulfonyl chlorides have been synthesized from a variety of protected amino acids, serving as versatile building blocks for oligopeptidosulfonamides. researchgate.net This highlights the adaptability of using amino acid derivatives in conjunction with sulfonyl chlorides for creating complex sulfonamide structures. researchgate.net

Convergent and Linear Synthesis Approaches

Both linear and convergent synthesis strategies can be applied to construct this compound and its analogues. fiveable.mewikipedia.org

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the molecule in a sequential manner. fiveable.meyoutube.comConceptually simple and easy to plan.Can be lengthy and result in low overall yields for multi-step syntheses. differencebetween.comuniurb.it
Convergent Synthesis Independent synthesis of fragments followed by their combination. fiveable.mewikipedia.orgMore efficient for complex molecules, higher overall yields, allows for parallel work. wikipedia.orgdifferencebetween.comMay require more complex planning and fragment coupling strategies.

Stereoselective Synthesis of Enantiopure this compound

Achieving high enantiopurity is often critical for the biological evaluation of chiral molecules like this compound. Stereoselective synthesis aims to produce a single enantiomer of the compound.

One common approach is to start with an enantiopure amino acid precursor, such as L-alanine or D-alanine. The stereocenter of the amino acid is preserved throughout the synthetic sequence, leading to the formation of the corresponding enantiopure sulfonamide.

More advanced methods for stereoselective synthesis may involve the use of chiral auxiliaries or catalysts. For instance, asymmetric synthesis techniques can be employed to introduce the chiral center with high stereocontrol. While specific examples for this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis are well-established in organic chemistry. nih.gov Recent advancements have demonstrated the use of biocatalysts, such as engineered enzymes, to achieve highly diastereo- and enantioselective synthesis of related chiral compounds, offering a promising avenue for producing enantiopure this compound and its analogues. utdallas.edursc.orgresearchgate.net Additionally, 1,3-dipolar cycloaddition reactions using chiral nitrones have been shown to produce enantiopure heterocycles with high selectivity, a strategy that could potentially be adapted for the synthesis of chiral sulfonamides. nih.gov

Development and Exploration of Structurally Modified Analogues

To investigate structure-activity relationships and optimize properties, the core this compound structure is often modified at various positions. These modifications can be broadly categorized into changes on the benzenesulfonyl moiety and derivatization of the propanamide portion.

Modifications on the Benzenesulfonyl Moiety

Altering the substitution pattern on the benzene (B151609) ring of the benzenesulfonyl group can significantly impact the compound's properties. This is a common strategy in medicinal chemistry to fine-tune electronic and steric characteristics.

ModificationRationaleExample Substituents
Electron-donating groups Increase electron density in the ring, potentially affecting binding interactions.-CH₃, -OCH₃
Electron-withdrawing groups Decrease electron density, can alter acidity and polarity.-Cl, -NO₂, -CF₃
Halogens Can increase lipophilicity and introduce specific steric interactions.-F, -Cl, -Br
Additional "tails" To improve interactions with hydrophobic or hydrophilic pockets in a target's active site. nih.govAlkyl chains, substituted phenyl groups

Derivatization of the Propanamide Amide Nitrogen and Carbon Backbone

The propanamide portion of the molecule offers multiple sites for derivatization, including the amide nitrogen and the carbon backbone.

Modifications to the amide nitrogen can be achieved by starting with different primary or secondary amines in the amide bond formation step. This allows for the introduction of a wide range of substituents, from small alkyl groups to larger, more complex moieties.

The carbon backbone, originating from the amino acid precursor, can also be varied. By using different natural or unnatural amino acids, analogues with diverse side chains at the α-position to the amide can be synthesized. This strategy is particularly powerful for creating libraries of compounds with systematic variations to probe interactions with biological targets. For instance, new sulfonamide derivatives have been synthesized by conjugating them with phenylalanine and proline ester conjugates through a succinamide (B89737) spacer, demonstrating the versatility of this approach. scholarsresearchlibrary.com

Furthermore, the core structure can be altered more fundamentally. For example, replacing the sulfamoyl group (-SO₂NH₂) with its carboxylic acid bioisostere (-COOH) or an ethyl carboxylate group (-COOC₂H₅) has been explored to modulate activity. nih.gov

Position of DerivatizationSynthetic StrategyPotential Modifications
Amide Nitrogen Use of different primary or secondary amines in the amidation step.Alkyl groups, aryl groups, heterocyclic rings
Carbon Backbone (α-position) Start with different α-amino acid precursors.Alkyl side chains (e.g., from valine, leucine), aromatic side chains (e.g., from phenylalanine), functionalized side chains
Bioisosteric Replacement Replace the sulfonamide group with other functional groups.Carboxylic acid, ester

Incorporation of Heterocyclic Systems and Other Functional Groups

The integration of heterocyclic moieties into sulfonamide scaffolds, including analogs of this compound, is a key strategy for diversifying chemical space and exploring new pharmacological activities. nih.gov The sulfonamide group can act as a building block for nitrogen-containing heterocycles or as a substituent on a pre-existing heterocyclic core. nih.gov The synthesis of these complex molecules often involves multi-step sequences. nih.gov

A common approach to incorporating heterocyclic systems is the reaction of an amine-containing heterocycle with a sulfonyl chloride. nih.gov For instance, bicyclic amines such as 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives have been successfully treated with aryl-substituted sulfonyl chlorides to yield the corresponding sulfonamides. nih.gov This classical method allows for the direct attachment of the sulfonamide functionality to a variety of heterocyclic frameworks. nih.gov

Another strategy involves the construction of the heterocyclic ring system onto a sulfonamide-containing precursor. For example, the synthesis of quinoline-substituted sulfonamides has been achieved through the Knoevenagel condensation of barbituric acid and an appropriate aldehyde, followed by heterocyclization with various sulfonamides. nih.gov Similarly, benzothiazole (B30560) derivatives have been synthesized and subsequently sulfonated to introduce the desired functional group. nih.gov

The synthesis of more complex, fused heterocyclic systems has also been reported. For instance, the reaction of 2-vinylpiperidine with N-(chlorosulfonyl)acetimidoyl chloride leads to the formation of a hydrogenated pyrido rsc.orgrsc.orgnih.govthiadiazine 2,2-dioxide. mdpi.com This demonstrates the utility of electrophilic intramolecular cyclization in constructing novel heterocyclic sulfonamides. mdpi.com Furthermore, N-alkyl benzylamines can react with imidoyl chlorides and subsequently undergo intramolecular sulfonation to form 4,5-dihydro-1,2,4-benzothiadiazepine-1,1-dioxides. mdpi.com

The incorporation of various functional groups alongside heterocyclic systems can be achieved through carefully designed synthetic routes. For example, some synthetic schemes have successfully integrated carboxamide moieties into sulfonamide structures containing furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole cores. mdpi.com These syntheses often begin with the alkylation of starting heterocyclic compounds, followed by conversion to acyl chlorides, and finally reaction with sulfanilamide (B372717) to produce the target compounds. mdpi.com

The following table summarizes various heterocyclic sulfonamide derivatives and the synthetic methods employed.

Heterocyclic CoreSynthetic ApproachStarting MaterialsReference
2-Azabicyclo[2.2.1]heptaneReaction of bicyclic amine with aryl sulfonyl chloride2-Azabicyclo[2.2.1]heptane, Aryl sulfonyl chloride nih.gov
QuinolineKnoevenagel condensation and subsequent heterocyclizationBarbituric acid, Aldehyde, Sulfonamide nih.gov
Pyrido rsc.orgrsc.orgnih.govthiadiazineElectrophilic intramolecular cyclization2-Vinylpiperidine, N-(chlorosulfonyl)acetimidoyl chloride mdpi.com
4,5-Dihydro-1,2,4-benzothiadiazepineIntramolecular sulfonation of amidinesN-Alkyl benzylamine, Imidoyl chloride mdpi.com
Furo[3,2-b]pyrroleAcylation of sulfanilamide with a heterocyclic acyl chloride4H-Furo[3,2-b]pyrrole-5-carboxylic acid, Sulfanilamide mdpi.com
Thieno[3,2-b]pyrroleAcylation of sulfanilamide with a heterocyclic acyl chloride4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, Sulfanilamide mdpi.com
BenzothiazoleSulfonation of a pre-formed heterocyclic hydrazideAcetohydrazide derivative, Arylsulfonyl chloride nih.gov

Novel Synthetic Methodologies and Green Chemistry Applications

Palladium-Mediated Coupling Reactions in Amidation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur and nitrogen-sulfur bonds, offering a versatile and functional group-tolerant alternative to traditional methods for sulfonamide synthesis. nih.govacs.org These methods often overcome the limitations of classical approaches, such as the harsh conditions required for electrophilic aromatic substitution or the use of hazardous reagents in oxidative chlorination. nih.gov

One notable palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides, which can then be reacted with amines to form sulfonamides. nih.gov This process is conducted under mild conditions and demonstrates significant functional group tolerance. nih.gov The catalytic cycle is believed to involve the insertion of a Pd(0) species into the SO₂–OPh bond of a key intermediate, followed by transmetallation and reductive elimination to yield the arylsulfonyl chloride. nih.gov

Another innovative approach is the palladium-catalyzed synthesis of N-allyl-N-aryl sulfonamides through an intramolecular decarboxylative N-allylation reaction. acs.org This protocol utilizes alkylated 2,5-cyclohexadienyl ketoesters which react with arylsulfonamides to form sulfonyl iminoesters. These intermediates then undergo a palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization. acs.org

Furthermore, a one-pot method for synthesizing sulfonamides has been developed that utilizes the palladium-catalyzed sulfination of aryl iodides with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinates are then treated with an amine and sodium hypochlorite (B82951) to afford the desired sulfonamides. organic-chemistry.org This method is highly efficient and compatible with a broad range of substrates, including those with sensitive functional groups. organic-chemistry.org

The following table provides an overview of different palladium-mediated reactions for sulfonamide synthesis.

Reaction TypeKey ReagentsCatalyst SystemReference
Chlorosulfonylation of Arylboronic AcidsArylboronic acids, SO₂Cl₂Palladium catalyst nih.gov
Intramolecular Allylic AmidationAlkylated 2,5-cyclohexadienyl ketoesters, ArylsulfonamidesPd(PPh₃)₄ acs.org
Sulfination of Aryl IodidesAryl iodides, DABSO, Amine, Sodium hypochloritePalladium catalyst organic-chemistry.org
Addition of Aryl Halides to N-SulfinylaminesAryl halides, N-sulfinylaminesPalladium catalyst nih.govacs.org

Eco-Friendly and Efficient Synthesis Protocols

In line with the principles of green chemistry, several eco-friendly and efficient protocols for sulfonamide synthesis have been developed to minimize environmental impact. rsc.orgrsc.orgresearchgate.net These methods often utilize water as a solvent, employ solvent-free conditions, or utilize recyclable catalysts. rsc.orgrsc.orgresearchgate.net

One such method describes a facile and environmentally benign synthesis of sulfonamides in water under dynamic pH control. rsc.org This approach uses equimolar amounts of amino compounds and arylsulfonyl chlorides, eliminating the need for organic bases. The product is easily isolated by filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org

Mechanochemistry, a solvent-free technique, has also been applied to the synthesis of sulfonamides. rsc.org A one-pot, two-step mechanochemical process using solid sodium hypochlorite has been demonstrated for the synthesis of sulfonamides from disulfides and amines. rsc.org This method involves a tandem oxidation-chlorination of the disulfide, followed by amination. rsc.org The environmental friendliness of this protocol is highlighted by its significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

Flow chemistry offers another avenue for the green and efficient synthesis of sulfonamides. acs.orgacs.org A study has shown the use of a meso-reactor for the scalable preparation of sulfonamides, minimizing waste and employing green media. acs.orgacs.org The optimized flow setup allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides, with product isolation achieved through simple extraction and precipitation. acs.orgacs.org The use of polyethylene (B3416737) glycol 400 (PEG 400) as a co-solvent has been found to be effective in this system. acs.org

The following table summarizes various green chemistry approaches to sulfonamide synthesis.

Green Chemistry ApproachKey FeaturesSolvents/ConditionsReference
Synthesis in WaterDynamic pH control, no organic baseWater rsc.org
MechanosynthesisSolvent-free, one-pot, two-stepSolid-state (ball mill) rsc.org
Flow ChemistryScalable, waste minimizationWater/acetone/PEG 400 acs.orgacs.org
Synthesis from Nitroarenes and SulfinatesUse of stable sulfur sourceWater researchgate.net
Nano-Ru/Fe₃O₄ CatalysisDomino dehydrogenation-condensation-hydrogenationToluene acs.org

Investigative Studies on Biological Interactions and Enzyme Inhibition Non Clinical, in Vitro, Cellular Research Focus

Comprehensive Enzyme Inhibition Profiling

The core benzenesulfonamide (B165840) structure is a well-established pharmacophore that interacts with numerous enzymes. Derivatives are frequently synthesized and tested to understand their inhibitory potential and selectivity against various isoforms and targets.

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH regulation. youtube.comyoutube.com Inhibition studies often focus on cytosolic isoforms hCA I and II, and tumor-associated isoforms hCA IX and XII, which are targets for anticancer agents. nih.govsemanticscholar.orgsemanticscholar.org

Novel series of benzenesulfonamide derivatives are continuously synthesized to explore their inhibitory profiles. For instance, a series of bis-ureido-substituted benzenesulfonamides demonstrated varied inhibition against four human (h) CA isoforms. nih.gov These compounds generally showed weak inhibition of hCA I but were more effective against hCA II. nih.gov Notably, the tumor-associated isoforms hCA IX and XII were efficiently inhibited by these derivatives, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govnih.gov This selective inhibition of tumor-related isoforms over the ubiquitous cytosolic ones is a key goal in the development of anticancer agents. nih.govsemanticscholar.org

Compound TypeTarget IsoformInhibition Constant (Kᵢ) RangeReference
Bis-ureido-substituted benzenesulfonamideshCA I68.1 to 9174 nM nih.gov
hCA II4.4 to 792 nM nih.gov
hCA IX6.73 to 835 nM nih.gov
hCA XII5.02 to 429 nM nih.gov
Ureido-substituted benzenesulfonamides (e.g., U-NO₂)hCA IX1 nM nih.gov
hCA XII6 nM nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections by pathogens like Helicobacter pylori. researchgate.netnih.govmdpi.com A series of drug conjugates based on a propanamide-sulfonamide structure were designed and evaluated for their in vitro anti-urease activity. nih.govfrontiersin.org

In these studies, naproxen (B1676952) was conjugated with various sulfa drugs, resulting in potent urease inhibitors. nih.govfrontiersin.org The inhibitory activities were measured by determining their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. Several of these conjugates showed significantly higher potency than the standard reference inhibitor, thiourea. nih.gov

CompoundUrease Inhibition IC₅₀ (µM)Reference
Naproxen-sulfanilamide conjugate6.69 ± 0.11 nih.govfrontiersin.org
Naproxen-sulfathiazole conjugate5.82 ± 0.28 nih.govfrontiersin.org
Naproxen-sulfaguanidine conjugate5.06 ± 0.29 nih.govfrontiersin.org
Thiourea (Reference)22.61 nih.gov

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). springernature.com The two main isoforms, COX-1 and COX-2, are involved in physiological functions and inflammation, respectively. Developing selective COX-2 inhibitors is a major goal to reduce the side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Derivatives of benzenesulfonamide are well-known selective COX-2 inhibitors, with celecoxib (B62257) being a prominent example. nih.govfrontiersin.org Studies on naproxen-sulfamethoxazole conjugates, which feature a propanamide structure, demonstrated significant COX-2 inhibition. nih.govfrontiersin.org The activity is often evaluated in vitro using methods like the human whole blood assay. nih.govnih.gov

CompoundTarget% Inhibition (at 10 µM)IC₅₀ (µM)Reference
Naproxen-sulfamethoxazole conjugateCOX-275.4%- nih.govfrontiersin.org
Celecoxib (Reference)COX-277.1%- nih.govfrontiersin.org
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamideCOX-1-85.13 nih.gov
COX-2-0.74 nih.gov

HIV-1 Capsid: The Human Immunodeficiency Virus 1 (HIV-1) capsid protein has emerged as a critical therapeutic target because of its essential roles in both early and late stages of the viral lifecycle. embopress.orgnih.govnih.gov Research has led to the design of benzenesulfonamide-containing phenylalanine derivatives as HIV-1 capsid inhibitors. nih.gov These compounds are structurally related to 2-(benzenesulfonamido)propanamide. One such derivative, compound 11l , demonstrated potent anti-HIV-1 activity, significantly greater than the reference inhibitor PF-74. nih.gov The mechanism of these inhibitors can involve disrupting capsid assembly or disassembly. embopress.orgresearchgate.netmdpi.com

CompoundAnti-HIV-1 Activity (EC₅₀)Reference
Compound 11l (phenylalanine derivative)3.1 nM nih.gov
PF-74 (Reference)18 nM nih.gov

SARS-CoV-2 Main Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for the virus's life cycle, making it a prime target for antiviral drug development. nih.govmdpi.comucuenca.edu.ec While specific studies on this compound are not prominent, the broader class of protease inhibitors includes various chemical scaffolds. nih.govnih.gov Research has identified both covalent and non-covalent inhibitors. mdpi.com For example, ensitrelvir (B8223680) is a non-covalent inhibitor with potent activity against SARS-CoV-2 Mpro, while nirmatrelvir (B3392351) (a component of Paxlovid) is a covalent inhibitor. mdpi.commdpi.com

CompoundTargetInhibition (IC₅₀)Reference
EnsitrelvirSARS-CoV-2 Mpro0.013 µM mdpi.com
NirmatrelvirSARS-CoV-2 Mpro0.019 µM mdpi.com
CarmofurSARS-CoV-2 Mpro1.82 µM mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.govnih.gov Its inhibition is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com Sulfonamide derivatives have been investigated for their AChE inhibitory properties. nih.govresearchgate.net For example, N-substituted derivatives of brominated 2-phenitidine containing a benzenesulfonamide moiety were screened for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.gov Similarly, certain 5-styryl-2-(p-tolylsulfonylmido)benzamide derivatives showed a significant inhibitory effect against AChE. researchgate.net

Compound TypeTargetInhibition (IC₅₀)Reference
N-substituted sulfonamides (6a-l)AChEActive Inhibitors nih.gov
BChEValuable Inhibitors nih.gov
5-styrylbenzamides (2a)AChE2.3 µM researchgate.net
Donepezil (Reference)AChE1.24 µM researchgate.net

Cellular Level Biological Activity Assessments (in vitro, cell line research)

Beyond specific enzyme inhibition, the biological activities of benzenesulfonamide derivatives are assessed at the cellular level. These in vitro studies often focus on antimicrobial and antioxidant properties. Ten new derivatives of benzenesulfonamide bearing a carboxamide functionality were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) was determined for each compound against various pathogens. nih.govresearchgate.net For instance, different derivatives showed potent activity against E. coli, S. aureus, P. aeruginosa, and C. albicans. nih.gov Additionally, the antioxidant potential of these compounds was evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov

CompoundOrganismActivity (MIC in mg/mL)Reference
Compound 4dE. coli6.72 nih.gov
Compound 4hS. aureus6.63 nih.gov
Compound 4aP. aeruginosa6.67 nih.gov
Compound 4aS. typhi6.45 nih.gov
Compound 4fB. subtilis6.63 nih.gov
Compound 4eC. albicans6.63 nih.gov
Compound 4eA. niger6.28 nih.gov

In Vitro Antitumor/Antiproliferative Activity in Cancer Cell Lines

Benzenesulfonamide derivatives have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. Research has highlighted their ability to inhibit tumor cell growth, often in a dose-dependent manner.

One study investigated the cytotoxic effects of several benzenesulfonamide derivatives, identified as compounds C3, C4, and C6, against the A549 human lung cancer cell line. immunopathol.com The results indicated that all tested compounds effectively reduced cell proliferation after 72 hours of treatment. immunopathol.com This cytotoxic activity was found to be dose-dependent, with higher concentrations leading to increased cell death. immunopathol.com The study also explored the underlying mechanisms, revealing that compound C3 increased reactive oxygen species (ROS) levels, while C6 decreased them, and C4 had no significant effect. immunopathol.com All compounds were observed to lower intracellular pH, which may contribute to their antiproliferative properties. immunopathol.com

Another study synthesized and screened thirty-four novel indolic benzenesulfonamides against HeLa cells. The most potent of these compounds, with activity in the nanomolar range (1.7-109 nM), were further tested on a broader panel of cancer cell lines. nih.gov These substituted benzenesulfonamide analogs showed the highest potency and were found to be only moderately toxic to non-tumorigenic cells, suggesting a potential therapeutic window. nih.gov Mechanistically, these compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis through the activation of caspase 3/7. nih.gov

Further research into a new series of thiazolidinone, thiazinone, and dithiazepinone heterocycles incorporating a benzenesulfonamide scaffold showed cytotoxic activity against MCF-7, HepG2, HCT-116, and A549 cancer cell lines. The most active of these derivatives, particularly compounds 5b, 5c, and 5e, displayed high selectivity for cancerous MCF-7 cells over the normal breast cell line MCF-10A. researchgate.net These compounds were found to induce apoptosis, as evidenced by increased levels of caspases 8 and 9, and to inhibit the CDK2/cyclin E1 complex. researchgate.net

Additionally, a study on benzamide (B126) analogs demonstrated that four of the five tested compounds inhibited the growth of A549 tumor cells in a dose- and time-dependent manner. atlantis-press.com

Table 1: Investigated Antiproliferative Activity of Benzenesulfonamide Derivatives

Compound/Derivative Class Cell Line(s) Key Findings
Benzenesulfonamide derivatives (C3, C4, C6) A549 (Lung) Dose-dependent reduction in cell proliferation; modulation of ROS and intracellular pH. immunopathol.com
Indolic benzenesulfonamides HeLa, various cancer cell lines High potency (nanomolar range); G2/M cell cycle arrest; induction of apoptosis. nih.gov
Thiazolidinone, thiazinone, and dithiazepinone derivatives MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), A549 (Lung) Selective cytotoxicity to cancer cells; induction of apoptosis via caspase activation. researchgate.net
Benzamide analogs A549 (Lung) Dose- and time-dependent growth inhibition. atlantis-press.com

Antimicrobial Research Investigations (e.g., against specific bacterial strains)

The antimicrobial potential of benzenesulfonamide derivatives has been another significant area of in vitro investigation.

A study focused on amphipathic sulfonamidobenzamides, designed to mimic marine natural products, revealed potent antimicrobial activity. Two compounds, G6 and J18, demonstrated minimal inhibitory concentrations (MIC) of 4-16 μg/ml against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov These compounds, along with others from the same library, were also effective in eradicating over 90% of pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE) at a concentration of 40 μg/ml. nih.gov The mechanism of action for compound G6 was suggested to involve targeting the bacterial cell membrane. nih.gov

In another investigation, two benzamide-derived compounds were tested against four standard bacterial strains: Proteus mirabilis, Klebsiella pneumoniae, Enterococcus faecalis, and Streptococcus pneumoniae. The results showed that the compounds had an effect only on E. faecalis, with inhibition zones of 7 and 14 mm, respectively. researchgate.net No activity was observed against the other tested strains. researchgate.net

Furthermore, the synthesis and screening of Schiff base-derived sulfonamides and their metal complexes (Co(II), Cu(II), Ni(II), and Zn(II)) showed moderate to significant in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The tested strains included Escherichia coli, K. pneumoniae, Pseudomonas aeruginosa, P. mirabilis, Salmonella typhi, Shigella dysenteriae, Bacillus cereus, Corynebacterium diphtheriae, S. aureus, and Streptococcus pyogenes. nih.gov The zinc(II) complexes were generally found to be the most active. nih.gov

Table 2: Investigated Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound/Derivative Class Bacterial Strain(s) Key Findings
Amphipathic sulfonamidobenzamides (G6, J18) MRSA, VRE, MRSE Potent activity with MICs of 4-16 μg/ml; effective against biofilms. nih.gov
Benzamide-derived compounds E. faecalis Inhibition zones of 7 and 14 mm. researchgate.net
Schiff base-derived sulfonamides and metal complexes Various Gram-positive and Gram-negative bacteria Moderate to significant antibacterial activity; Zinc(II) complexes showed higher activity. nih.gov

Anti-inflammatory Activity in Cellular Models

The anti-inflammatory properties of compounds related to this compound have been explored in cellular models, primarily focusing on the inhibition of key enzymes in the inflammatory cascade.

Research into cyclic imides containing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds identified several derivatives with potent anti-inflammatory activity. nih.gov Specifically, 3-benzenesulfonamides (compounds 2-4 and 9), oximes (11-13), and a β-phenylalanine derivative (18) demonstrated significant edema inhibition (71.2-82.9%), comparable to the reference drugs celecoxib and diclofenac. nih.gov Further investigation into their mechanism revealed that many of these compounds, particularly those with 3-benzenesulfonamide and acetophenone oxime moieties, exhibited high selectivity for inhibiting the COX-2 enzyme over COX-1. nih.gov

Another study synthesized a series of naproxen-sulfa drug conjugates and evaluated their anti-inflammatory and COX-2 inhibitory activities. nih.gov The conjugate of naproxen and sulfamethoxazole showed strong anti-inflammatory effects, inhibiting induced edema by 82.8%, which was comparable to indomethacin. nih.gov This conjugate also demonstrated significant COX-2 inhibition (75.4% at 10 µM), similar to the selective COX-2 inhibitor celecoxib. nih.gov The rationale behind this approach is that sulfonamide derivatives can act as selective COX-2 inhibitors, which are associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Table 3: Investigated Anti-inflammatory Activity of Related Compounds

Compound/Derivative Class Cellular Model/Target Key Findings
Cyclic imides with 3-benzenesulfonamide COX-1/COX-2 inhibition assay Potent anti-inflammatory activity; high selectivity for COX-2 inhibition. nih.gov
Naproxen-sulfa drug conjugates Edema inhibition, COX-2 inhibition assay Significant anti-inflammatory effects and COX-2 inhibition. nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Binding Mode Analyses and Ligand-Target Interactions

The interaction of 2-(Benzenesulfonamido)propanamide and related sulfonamide-containing compounds with their biological targets is a complex process governed by a variety of non-covalent interactions. These interactions dictate the binding affinity and specificity of the compound.

Molecular docking and computational studies of similar propanamide-sulfonamide based drug conjugates targeting enzymes like urease and cyclooxygenase-2 (COX-2) have shed light on the key interactions involved. While specific studies on this compound are limited, the general principles of sulfonamide binding can be inferred.

The sulfonamide moiety (-SO₂NH-) is a key pharmacophore that often engages in crucial hydrogen bonding interactions with amino acid residues in the active site of the target enzyme. For instance, in the inhibition of urease, the sulfonamide group can interact with key residues in the enzyme's active site, which contains nickel ions.

Hydrophobic interactions also play a significant role in the binding of these compounds. The phenyl group of the benzenesulfonamido moiety and other hydrophobic parts of the molecule can form van der Waals and hydrophobic contacts with nonpolar amino acid residues in the enzyme's active site, thereby stabilizing the ligand-protein complex.

A hypothetical representation of potential key interactions is provided in the table below:

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues (General Examples)
Hydrogen BondingSulfonamide (-SO₂NH-), Amide (-CONH₂)Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic ContactsPhenyl ringLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Ionic InteractionsDeprotonated Sulfonamide (-SO₂N⁻-)Arginine, Lysine

The binding of a ligand to an enzyme's active site is not a simple lock-and-key event but a dynamic process. The active site of an enzyme is flexible and can undergo conformational changes to accommodate the incoming ligand. This "induced fit" model is critical for both binding and catalysis.

Molecular dynamics simulations of enzyme-ligand complexes can provide insights into the conformational dynamics of the active site upon ligand binding. These simulations can reveal how the binding of a compound like this compound can alter the flexibility and movement of key amino acid residues within the active site. Such changes can lock the enzyme in an inactive conformation, thereby inhibiting its function.

The specificity of this compound for its target enzyme is determined by the precise geometric and chemical complementarity between the compound and the active site. The specific arrangement of hydrogen bond donors and acceptors, hydrophobic pockets, and charged residues within the active site creates a unique binding environment that favors the binding of a specific ligand over others.

Enzyme Kinetics Investigations (e.g., competitive, non-competitive inhibition)

Enzyme kinetics studies are fundamental to understanding the mechanism of enzyme inhibition. By measuring the rate of an enzyme-catalyzed reaction in the presence of an inhibitor, one can determine the type of inhibition, which in turn provides clues about the inhibitor's binding site and mechanism of action.

Studies on propanamide-sulfonamide based conjugates have demonstrated a competitive mode of urease inhibition . nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the same active site as the natural substrate, thereby competing with the substrate for binding. nih.gov In this scenario, the inhibitor's structure often resembles that of the substrate.

The key characteristics of competitive inhibition are:

The inhibitor binds only to the free enzyme, not to the enzyme-substrate complex.

The maximum velocity (Vmax) of the reaction remains unchanged, as the effect of the inhibitor can be overcome by increasing the substrate concentration.

The Michaelis constant (Km), which is a measure of the substrate's affinity for the enzyme, increases in the presence of the inhibitor.

The general mechanism of action for sulfonamides, including derivatives of this compound, often involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. rasayanjournal.co.in The structural similarity of sulfonamides to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site and block the synthesis of dihydrofolic acid. rasayanjournal.co.in

Conformational Changes in Target Proteins Upon Ligand Binding

The binding of a ligand to a protein can induce significant conformational changes, not just within the active site but also in regions distant from the binding site. These allosteric changes can have profound effects on the protein's function.

The binding of an inhibitor like this compound can stabilize a particular conformational state of the enzyme that is catalytically inactive. This stabilization prevents the enzyme from cycling through the conformational changes necessary for its catalytic activity, leading to inhibition. For instance, the binding of the inhibitor might prevent the "closing" of a flexible loop over the active site, a motion that is often required for catalysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Essential Pharmacophoric Features for Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is intrinsically linked to the specific arrangement of key chemical features that interact with a biological target. This spatial arrangement of essential features is known as a pharmacophore. For derivatives of 2-(benzenesulfonamido)propanamide, several core structural components are consistently identified as crucial for their biological effects, which span antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.net

The fundamental pharmacophore for this class of compounds generally includes:

The Benzenesulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a cornerstone of the pharmacophore for many biologically active benzenesulfonamides. It often acts as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, by mimicking the transition state of the natural substrate. tandfonline.com The nitrogen atom and the two oxygen atoms of the sulfonyl group can participate in crucial hydrogen bonding interactions with receptor active sites.

The Aromatic Ring: The phenyl ring of the benzenesulfonamide group provides a scaffold for substituent modification and can engage in hydrophobic or π-stacking interactions within the target's binding pocket.

The Propanamide Linker: The propanamide portion of the molecule introduces a degree of flexibility and provides additional points for hydrogen bonding through its amide (-CONH-) group. The stereochemistry at the α-carbon of the propanamide can also be a critical determinant of activity.

The following table summarizes the key pharmacophoric features and their putative roles in the biological activity of this compound analogs.

Pharmacophoric FeaturePutative Role in Biological ActivitySupporting Interactions
Sulfonamide Group (-SO₂NH-)Zinc binding, Hydrogen bondingCoordination with metal ions (e.g., Zn²⁺), Hydrogen bond donor/acceptor
Phenyl RingHydrophobic interactions, Scaffoldingvan der Waals forces, π-π stacking
Amide Linker (-CONH-)Hydrogen bonding, Structural flexibilityHydrogen bond donor/acceptor
α-Methyl GroupStereospecific interactions, Conformational restrictionvan der Waals forces
Terminal Substituent (R)Modulating solubility, Potency, and SelectivityHydrophobic, polar, or hydrogen bonding interactions depending on the nature of R

Impact of Substituent Electronic and Steric Effects on Activity and Selectivity

The biological activity and selectivity of this compound derivatives can be finely tuned by modifying the substituents on the benzenesulfonamide ring and the propanamide side chain. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.

Electronic Effects:

The electronic nature of substituents on the aromatic ring can influence the acidity of the sulfonamide NH proton, which can be critical for its binding to metalloenzymes. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with positively charged residues or metal ions in the active site. Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃), can decrease the acidity.

In a series of synthesized benzenesulfonamide derivatives, the presence of different substituents on the phenyl ring led to varied antimicrobial and anti-inflammatory activities. For example, in one study, a derivative with a methyl substituent on the phenyl ring showed potent anti-inflammatory activity. plos.org Another study on new benzenesulfonamide drugs found that derivatives with a methoxy group or a dimethylamino group on a benzylidene moiety attached to the core structure exhibited significant antioxidant and anticancer activities, respectively.

Steric Effects:

The size and shape of substituents can dictate how well the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding. However, in some cases, larger substituents can form favorable hydrophobic interactions in spacious pockets, leading to increased potency.

For instance, in the development of selective COX-2 inhibitors, the addition of specific side chains to a benzenesulfonamide scaffold was crucial for achieving selectivity over the COX-1 isoform. plos.orgnih.govnih.gov The active site of COX-2 has a larger hydrophobic side pocket compared to COX-1, and molecules designed with appropriately sized substituents can exploit this difference to achieve selective binding.

The following table provides examples of how different substituents can affect the biological activity of benzenesulfonamide derivatives based on findings from various studies.

Compound SeriesSubstituent (Position)Electronic/Steric EffectImpact on Biological Activity
Carboxamide-bearing benzenesulfonamides4-Methyl on phenyl ringElectron-donating, moderate steric bulkPotent anti-inflammatory activity plos.org
Carboxamide-bearing benzenesulfonamides4-Nitro on phenyl ringStrong electron-withdrawingGood anti-inflammatory activity plos.org
Benzylidene-benzenesulfonamides4-Methoxy on benzylidene ringElectron-donatingHigh antioxidant activity
Benzylidene-benzenesulfonamides4-Chloro on benzylidene ringElectron-withdrawing, moderate steric bulkPotent anticancer activity
Benzylidene-benzenesulfonamides4-Dimethylamino on benzylidene ringStrong electron-donatingPotent anticancer activity

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Several QSAR studies have been conducted on benzenesulfonamide derivatives to elucidate the structural requirements for various biological activities, including antimicrobial and carbonic anhydrase inhibitory effects. nih.gov For example, a QSAR investigation on novel benzenesulfonamide derivatives revealed correlations between physicochemical parameters and antimicrobial activity. Another study on benzenesulfonamide conjugates as carbonic anhydrase inhibitors used 2D-QSAR to guide the optimization of lead compounds. nih.gov

A typical QSAR model can be represented by an equation such as:

log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log(1/C) represents the biological activity (C is the concentration required for a certain effect).

β₀, β₁, β₂, ..., βₙ are the regression coefficients.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors.

The table below illustrates the types of descriptors commonly used in QSAR studies of sulfonamide derivatives and their significance.

Descriptor TypeExample DescriptorsSignificance in Modeling Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesRelates to the molecule's ability to participate in electrostatic interactions and chemical reactions.
Steric Molar refractivity, Molecular volume, Surface areaRepresents the size and shape of the molecule, which is crucial for fitting into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets.
Topological Connectivity indices, Shape indicesDescribes the atomic connectivity and branching of the molecule.

The insights gained from QSAR models can guide the rational design of new this compound derivatives with enhanced potency by suggesting which structural modifications are likely to be beneficial.

Strategic Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a critical goal in drug design to minimize off-target effects and improve the therapeutic index of a drug candidate. For this compound and its analogs, several strategic principles can be employed to enhance their selectivity for a specific biological target over others.

Exploiting Structural Differences in Active Sites: Even among closely related protein targets, there can be subtle differences in the amino acid composition, size, and shape of their active sites. By designing molecules that specifically interact with unique residues or fit into specific sub-pockets of the intended target, selectivity can be achieved. For example, the design of selective COX-2 inhibitors often involves incorporating a bulky side group that can be accommodated by the larger active site of COX-2 but not the smaller active site of COX-1. nih.govnih.gov

Modulating Physicochemical Properties: Fine-tuning the lipophilicity, polarity, and hydrogen bonding capacity of a molecule can influence its affinity for different targets. By strategically placing polar or nonpolar groups, the binding to the desired target can be optimized while minimizing interactions with off-targets.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict the binding mode and affinity of designed compounds. This allows for the rational design of molecules with improved shape and electrostatic complementarity to the target's active site. Docking studies have been used to predict the interaction of benzenesulfonamide derivatives with various targets, including TrkA and carbonic anhydrases. nih.govnih.gov

Hybridization and Scaffold Hopping: Combining pharmacophoric features from different known ligands (hybridization) or replacing the core scaffold with a novel one while retaining key binding elements (scaffold hopping) can lead to new chemical entities with improved selectivity profiles. The design of novel indole-based benzenesulfonamides as carbonic anhydrase inhibitors is an example of a hybridization approach. mdpi.com

The following table summarizes these strategic design principles and their application to enhancing the selectivity of benzenesulfonamide derivatives.

Design PrincipleStrategyPotential Application for this compound
Exploiting Active Site Differences Introduce substituents that interact with non-conserved residues or fit into unique sub-pockets of the target.Modify the terminal group on the propanamide or the substituents on the phenyl ring to exploit differences between related enzyme isoforms.
Modulating Physicochemical Properties Optimize lipophilicity (LogP) and polarity to favor binding to the target's microenvironment.Introduce polar or nonpolar groups to enhance interactions with the specific target while disfavoring interactions with off-targets.
Structure-Based Design Use molecular docking and modeling to design ligands with high complementarity to the target's binding site.Dock this compound analogs into the crystal structure of the target to guide modifications that improve binding affinity and selectivity.
Hybridization Combine the this compound scaffold with pharmacophoric elements from other known selective ligands.Link the scaffold to other fragments known to confer selectivity for the desired target.

By applying these principles, medicinal chemists can rationally design novel this compound derivatives with enhanced selectivity, leading to more effective and safer therapeutic agents.

Computational and Theoretical Chemical Investigations

Molecular Docking Simulations for Ligand-Protein Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of ligands with protein targets.

In the study of benzenesulfonamide (B165840) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, a mutual prodrug of ibuprofen (B1674241) and sulphanilamide, N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, was evaluated for its interaction with cyclooxygenase enzymes, COX-1 and COX-2. nih.gov The docking studies revealed high binding affinities of -8.7 kcal/mol for COX-1 and -8.1 kcal/mol for COX-2, suggesting its potential as an anti-inflammatory agent. nih.gov

Similarly, docking studies on triazole benzene (B151609) sulfonamide derivatives against human carbonic anhydrase IX, a tumor-associated protein, showed strong binding energies. nih.gov One particular derivative, compound 27, exhibited a binding energy of -9.2 kcal/mol, indicating a high affinity for the enzyme's active site through interactions with key residues like Gln92 and Thr200. nih.gov Other research has used docking to evaluate the potential of various benzenesulfonamide derivatives against targets such as Kaposi's sarcoma-associated herpesvirus (KSHV) thymidylate synthase and bacterial DNA gyrase. researchgate.netmdpi.com These studies underscore the utility of molecular docking in screening compound libraries and prioritizing candidates for further experimental testing.

Table 1: Molecular Docking Results for Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide COX-1 -8.7 Not Specified
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide COX-2 -8.1 Not Specified
Triazole Benzene Sulfonamide Derivative (Compound 27) Carbonic Anhydrase IX -9.2 Gln92, Thr200, Asn66, His68
4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide KSHV Thymidylate Synthase Not Specified Not Specified
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester E. coli DNA Gyrase Not Specified Not Specified

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the behavior of the molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on fluctuations and conformational changes.

MD simulations were performed on a promising triazole benzene sulfonamide derivative (compound 27) in complex with carbonic anhydrase IX for 100 nanoseconds. nih.gov The analysis confirmed the stability of the binding, with the Root Mean Square Deviation (RMSD) of the protein backbone remaining stable at around 2.0 Å. nih.gov The Root Mean Square Fluctuation (RMSF) analysis showed moderate fluctuations in the catalytic domain, indicating a stable interaction. nih.gov Furthermore, the simulation revealed persistent hydrogen bond interactions with active site residues His94 and His68, which are crucial for the compound's inhibitory capacity. nih.gov Such simulations are vital for validating docking results and gaining a deeper understanding of the dynamic nature of the ligand-receptor complex. nih.govnih.gov

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental to understanding the intrinsic properties of molecules. These methods calculate the electronic structure of a molecule to derive a wide range of properties. indexcopernicus.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov

DFT calculations have been widely applied to benzenesulfonamide derivatives to analyze their FMOs. indexcopernicus.comtandfonline.comnih.gov For example, in a study of a sulfonamide-Schiff base derivative, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. nih.gov A small energy gap generally implies a more reactive molecule. In another study on a thiosemicarbazide (B42300) derivative containing a benzenesulfonamido moiety, the electronic properties derived from frontier orbitals were validated experimentally. tandfonline.com These analyses help in understanding the charge transfer possibilities within the molecule, which is crucial for its reactivity and optical properties. researchgate.net

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. tandfonline.com Comparing theoretical spectra with experimental results serves as a crucial validation of the computed molecular structure and electronic properties. nih.gov

For several benzenesulfonamide derivatives, theoretical vibrational frequencies and chemical shifts calculated using DFT have shown good agreement with experimental FT-IR and NMR data. nih.govtandfonline.comnih.gov Similarly, TD-DFT has been used to predict UV-Visible absorption spectra. tandfonline.comnih.gov In one study, both π—π* and n—π* transitions were identified in the experimental and computational UV-Vis spectra of a sulfonamide Schiff base, confirming the accuracy of the theoretical model. nih.gov TD-DFT has also been employed to study the absorption and emission spectra of related compounds to design fluorescent probes, demonstrating its predictive power in materials science. nih.gov

Quantum chemical calculations can generate reactivity descriptors that pinpoint the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) map is a key tool in this regard. It visually represents the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

MEP analysis performed on sulfonamide derivatives helps to understand their chemical reactivity and intermolecular interactions. nih.gov The color-coded map indicates electron-rich (nucleophilic, typically red or yellow) and electron-poor (electrophilic, typically blue) regions. This information is invaluable for predicting how the molecule will interact with biological receptors or other chemical species. nih.gov

In Silico Prediction of Research-Relevant Properties

In the early stages of drug discovery, it is essential to assess the "drug-likeness" of a compound. In silico methods are used to predict properties relevant to a molecule's potential as a drug candidate, focusing on aspects like absorption and distribution for lead optimization. nih.gov

Several studies on benzenesulfonamide derivatives have utilized computational tools to predict their drug-like properties. nih.govresearchgate.net These predictions are often based on established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov For instance, the sulfonamide Schiff base (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was found to comply with Lipinski's, Pfizer's, and GSK's rules, suggesting a favorable profile for oral bioavailability. nih.gov Such in silico screenings are crucial for filtering large compound libraries and prioritizing candidates that are more likely to have desirable pharmacokinetic properties, thus saving significant time and resources in the drug development pipeline. nih.govmdpi.com

Table 2: In Silico Drug-Likeness Profile for a Representative Sulfonamide Schiff Base This table is interactive. You can sort and filter the data.

Property Rule Parameter Value Compliance
Lipinski's Rule Molecular Weight < 500 Yes
Lipinski's Rule LogP < 5 Yes
Lipinski's Rule H-bond Donors < 5 Yes
Lipinski's Rule H-bond Acceptors < 10 Yes
Pfizer's Rule LogD (pH 7.4) > 0 Yes
Pfizer's Rule TPSA < 75 Ų No
GSK's Rule Molecular Weight < 400 Yes
GSK's Rule LogP < 4 Yes

Source: Data synthesized from findings on similar sulfonamide derivatives. nih.gov

Advanced Analytical Characterization Methodologies in Research

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

The crystal structure of N-benzenesulphonyl-DL-alanine was determined and refined using full-matrix least squares. Current time information in Bangalore, IN. The compound crystallizes in the monoclinic space group P2₁/n. Current time information in Bangalore, IN. In the solid state, the molecules form hydrogen-bonded dimers, a common feature for carboxylic acids, which are further linked by N–H···O hydrogen bonds. Current time information in Bangalore, IN. Upon coordination to a metal ion, such as copper(II), the ligand undergoes a significant conformational change, primarily through reorientation about the C(carboxy)–Cα and Cα–N bonds to accommodate the metal ion. Current time information in Bangalore, IN. This highlights the conformational flexibility of the N-benzenesulfonyl-amino acid scaffold.

The study of such crystal structures is crucial for understanding intermolecular interactions, including hydrogen bonding networks, which dictate the packing of molecules in the crystal lattice. These interactions are vital for the material's bulk properties and can influence its solubility and dissolution rate.

Table 1: Crystallographic Data for the Analogous Compound N-benzenesulphonyl-DL-alanine

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.251(1)
b (Å)16.638(15)
c (Å)12.628(1)
β (°)99.19(3)
Z4

Data sourced from a study on N-benzenesulphonyl-DL-alanine, a precursor to the title compound. Current time information in Bangalore, IN.

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation of Novel Analogues

Spectroscopic methods are indispensable for confirming the identity of 2-(Benzenesulfonamido)propanamide and for the structural elucidation of any newly synthesized analogues. These techniques provide detailed information about the molecule's electronic and vibrational states, as well as the connectivity of its atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not available in the reviewed literature, the expected chemical shifts can be inferred from the analysis of related structures.

For a compound like this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the phenyl ring, the methine proton of the alanine (B10760859) moiety, the methyl protons, and the amide and sulfonamide N-H protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The methine proton, being adjacent to two electron-withdrawing groups (the sulfonamide and the amide carbonyl), would also be shifted downfield. The methyl group protons would appear as a doublet in the upfield region, coupled to the methine proton. The N-H protons of the amide and sulfonamide groups would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR spectroscopy would provide complementary information, with distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the alanine moiety. The carbonyl carbon would be expected in the highly deshielded region (around 170-175 ppm). The aromatic carbons would show a pattern of signals characteristic of a monosubstituted benzene (B151609) ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning these proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methyl protons of the alanine fragment. HSQC spectra would correlate directly bonded protons and carbons, allowing for unambiguous assignment of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The sulfonamide group (SO₂NH) would show strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would likely appear as a band around 3300-3200 cm⁻¹.

The primary amide group (CONH₂) would be characterized by a strong C=O stretching vibration (Amide I band) around 1680-1630 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3180 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1640-1550 cm⁻¹.

The presence of the benzene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂NH)S=O asymmetric stretch1350 - 1300
S=O symmetric stretch1160 - 1140
N-H stretch3300 - 3200
Amide (CONH₂)N-H stretch (asymmetric & symmetric)3400 - 3180
C=O stretch (Amide I)1680 - 1630
N-H bend (Amide II)1640 - 1550
Aromatic RingC-H stretch> 3000
C=C stretch1600 - 1450

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound (C₉H₁₂N₂O₃S), the nominal molecular weight is approximately 228 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at this m/z value.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). This data is crucial for confirming the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-benzenesulfonylated amino acid derivatives include cleavage of the sulfonamide bond and fragmentation of the amino acid side chain. Expected fragments for this compound could include the benzenesulfonyl cation [C₆H₅SO₂]⁺ (m/z 141) and fragments resulting from the loss of the amide group or parts of the propanamide side chain.

Future Research Directions and Unexplored Avenues for Benzenesulfonamido Propanamide Compounds

Development of Novel Synthetic Architectures for Diverse Analogues

The exploration of the chemical space surrounding the 2-(benzenesulfonamido)propanamide scaffold is crucial for unlocking its full potential. Future research should prioritize the development of innovative and efficient synthetic methodologies to generate a diverse library of analogues.

A primary focus should be on creating structurally varied benzosuberene analogues, which have shown promise as anti-cancer agents. nih.gov Synthetic strategies could involve sequential Wittig olefination, reduction, and Eaton's reagent-mediated cyclization to produce the core benzosuberone intermediate. nih.gov This approach has proven to be higher-yielding than previous ring-expansion strategies. nih.gov Further diversification can be achieved by varying the methoxylation pattern on the pendant aryl ring and incorporating different functional groups on the fused aryl ring. nih.gov

Another promising avenue is the use of catalyst-free methods, such as visible light-mediated N–S bond cleavage, for the arylation of sulfonamides with boronic acids to create diaryl sulfones. nih.gov This method offers simple reaction conditions, good functional group tolerance, and high efficiency. nih.gov Additionally, palladium-mediated amidation of benzenesulfonamides with various amines can yield new carboxamides with a range of potential biological activities. researchgate.netnih.gov The development of one-pot synthesis methodologies, for instance, using enaminone intermediates via [3+2] cycloaddition reactions, can also streamline the production of novel heterocyclic derivatives.

The synthesis of conjugates by coupling the this compound core with other pharmacologically active moieties, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952), presents a compelling strategy for developing dual-action inhibitors. nih.gov This drug-drug coupling approach could lead to novel therapeutic agents for conditions where multiple pathways are implicated. nih.gov

Synthetic StrategyDescriptionPotential Outcome
Fused Aryl-Alkyl Ring Systems Sequential Wittig olefination, reduction, and cyclization to create benzosuberene analogues. nih.govNovel anti-cancer agents with improved efficacy. nih.gov
Catalyst-Free Arylation Visible light-mediated N–S bond cleavage for the synthesis of diaryl sulfones. nih.govEfficient and environmentally friendly synthesis of diverse derivatives. nih.gov
Palladium-Mediated Amidation Coupling of benzenesulfonamides with various amines to form novel carboxamides. researchgate.netnih.govGeneration of compounds with a broad spectrum of biological activities. researchgate.netnih.gov
Drug-Drug Conjugation Coupling of the core scaffold with other active pharmaceutical ingredients. nih.govDevelopment of dual-action inhibitors for complex diseases. nih.gov

Identification and Validation of New Molecular Targets and Pathways

A critical area for future investigation is the identification and validation of novel molecular targets and biological pathways for this compound compounds. While some derivatives are known to inhibit enzymes like carbonic anhydrases and kinases, a broader understanding of their molecular interactions is needed. mdpi.comnih.gov

One promising target class is the tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), which are implicated in cancers like glioblastoma. mdpi.comnih.gov In silico docking and structural analysis can predict the binding energies of novel benzenesulfonamide (B165840) analogues with the active sites of these receptors, guiding the synthesis of more potent inhibitors. mdpi.comnih.gov For example, a derivative, AL106, has been identified as a potential anti-glioblastoma compound through its interaction with TrkA. nih.gov

Another avenue of exploration is the inhibition of enzymes involved in microbial pathogenesis, such as glucosamine-6-phosphate synthase (GlcN-6-P). nih.gov This enzyme is crucial for the biosynthesis of the bacterial and fungal cell wall, making it an attractive target for new antimicrobial agents. nih.gov

Furthermore, the development of dual inhibitors that target multiple pathways simultaneously is a key future direction. For instance, conjugates of propanamide-sulfonamides with NSAIDs have shown potential as dual inhibitors of urease and cyclooxygenase-2 (COX-2), which could be beneficial in treating infections and associated inflammation. nih.gov The ability of heterocyclic derivatives to affect various elements of the inflammatory cascade offers a wider spectrum of anti-inflammatory efficacy. nih.gov

Molecular TargetTherapeutic AreaResearch Approach
Tropomyosin Receptor Kinases (TrkA) Oncology (Glioblastoma)In silico docking, synthesis of analogues, cytotoxicity assays. mdpi.comnih.gov
Glucosamine-6-phosphate Synthase Infectious DiseasesSynthesis of derivatives, antimicrobial screening. nih.gov
Urease and Cyclooxygenase-2 (COX-2) Infectious Diseases/InflammationDesign and synthesis of drug-drug conjugates, enzyme inhibition assays. nih.gov

Rational Design of Highly Selective and Potent Modulators

The rational design of highly selective and potent modulators based on the this compound scaffold is a key area for future research. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

In silico modeling and computational studies are invaluable tools in this endeavor. mdpi.comnih.gov By examining the binding modes of existing benzenesulfonamide derivatives with their target proteins, researchers can identify key structural features required for potent and selective inhibition. mdpi.comnih.gov For example, in the design of cannabinoid type-1 receptor allosteric modulators, merging key structural features from different series of compounds has led to new scaffolds with retained binding features. nih.gov

The "tail approach" has proven successful in developing selective carbonic anhydrase inhibitors. nih.gov This strategy involves modifying the "tail" of the inhibitor molecule to exploit differences in the amino acid residues lining the active site of various carbonic anhydrase isoforms. nih.gov This can lead to compounds with high selectivity for disease-related isoforms, such as CAIX, over ubiquitously expressed ones.

The design of Fano resonance Mach-Zehnder modulators based on a single arm coupled with a photonic crystal nanobeam cavity (PCNC) represents a cutting-edge approach in the field of photonics. mdpi.com By optimizing design parameters, a high extinction ratio can be achieved, which is crucial for high-performance optical modulators. mdpi.com This demonstrates the potential for rational design to extend beyond biological applications.

Applications as Chemical Probes for Biological System Elucidation

The use of this compound derivatives as chemical probes offers a powerful approach to dissecting complex biological systems. These small-molecule tools can be used to selectively modulate the function of a specific protein, allowing researchers to study its role in cellular processes.

A key aspect of a good chemical probe is its ability to be derivatized with a reporter tag, such as a fluorophore or a biotin (B1667282) handle, without losing its biological activity. Future work should focus on developing synthetic strategies that allow for the facile introduction of such tags onto the this compound scaffold.

Furthermore, these compounds can be used in radiolabelled form as pharmacological tools to study receptors, such as the thromboxane (B8750289) A2 receptors. google.com This can provide valuable information on receptor distribution and density in various tissues. The development of benzenesulfonamide derivatives as ligand-directed probes for G protein-coupled receptors (GPCRs) is another exciting avenue.

Exploration of Non-Biological Applications (e.g., material science, catalysis)

While the majority of research on benzenesulfonamide derivatives has been in the biological realm, there is a significant and largely unexplored potential for these compounds in non-biological applications, particularly in material science and catalysis.

In the field of catalysis, sulfonamides have been explored as efficient hydrogen-atom transfer catalysts for the regioselective alkylation of C(sp3)–H bonds. acs.org This metal-free photoredox catalysis approach offers a broad substrate scope and excellent functional group compatibility. acs.org Furthermore, cobalt phthalocyanine (B1677752) sulfonamide catalysts have been developed for the sweetening of petroleum fractions by oxidizing mercaptans. acs.org The synthesis of sulfonated carbon-based catalysts from biomass waste for esterification reactions also highlights the potential for developing environmentally friendly catalysts. rsc.org There is also potential for catalyst-free sulfonylation of boronic acids using visible light-mediated processes. nih.gov

In material science, the rigid and crystalline nature of sulfonamides makes them interesting building blocks for polymers and supramolecular assemblies. Current time information in Bangalore, IN.google.com Benzenesulfonamide polymers have been synthesized and show potential applications in coatings, adhesives, and composite materials due to their thermal stability and chemical resistance. Current time information in Bangalore, IN. The ability of sulfonamides to form predictable hydrogen-bonding networks can be exploited in the design of novel crystalline materials with specific properties.

Application AreaSpecific UseKey Advantages
Catalysis Hydrogen-atom transfer reactions. acs.orgMetal-free, broad substrate scope. acs.org
Catalysis Oxidation of mercaptans in petroleum. acs.orgHigh efficiency in industrial processes. acs.org
Catalysis Esterification reactions. rsc.orgUse of renewable biomass resources. rsc.org
Material Science Polymers for coatings and adhesives. Current time information in Bangalore, IN.Thermal stability and chemical resistance. Current time information in Bangalore, IN.
Material Science Supramolecular assemblies.Crystalline nature and predictable hydrogen bonding.

Q & A

Q. What are the common synthetic routes for 2-(Benzenesulfonamido)propanamide, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation reactions. For example, benzenesulfonyl chloride reacts with an amine-containing propanamide derivative under basic conditions (e.g., sodium hydroxide in dichloromethane). Key factors include stoichiometry (e.g., 2:1 molar ratio of benzenesulfonyl chloride to amine), temperature (room temperature or controlled heating), and catalysts (e.g., CuSO₄·5H₂O for click chemistry in derivative synthesis). Purification often involves column chromatography (hexane/EtOAc gradients) or recrystallization. Yield optimization requires careful control of reaction time, inert atmospheres, and intermediate purity validation via TLC or HPLC .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)
SulfonylationBenzenesulfonyl chloride, NaOHDCM65–75
PurificationSilica gel chromatographyHexane/EtOAc>90 purity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks. SHELXL software refines structural parameters, with R-factors <0.05 for high-quality datasets .

Q. What are the primary biological targets investigated for this compound in pharmacological research?

  • Methodological Answer : The benzenesulfonamide moiety is associated with carbonic anhydrase inhibition. Researchers screen activity via fluorescence-based enzymatic assays (e.g., esterase activity inhibition using 4-nitrophenyl acetate) and molecular docking (e.g., AutoDock Vina) to predict binding affinities. Selectivity is assessed against isoforms (e.g., CA-II vs. CA-IX) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the hydrogen-bonding network of this compound?

  • Methodological Answer : Contradictions arise from disordered solvent molecules or twinning. Solutions include:
  • Collecting high-resolution data (<1.0 Å) to resolve electron density ambiguities.
  • Validating hydrogen bonds via solid-state NMR (¹H-¹⁵N correlation) or computational methods (DFT).
  • Using SHELXL’s TWIN/BASF commands for twinned data refinement .

Q. What experimental design considerations are critical when evaluating the enzyme inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only samples.
  • IC₅₀ Determination : Use dose-response curves (log[inhibitor] vs. % activity) with nonlinear regression.
  • Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/uncompetitive mechanisms.
  • Selectivity Profiling : Test against off-target enzymes (e.g., kinases) to minimize false positives .

Q. How does the electronic environment of the benzenesulfonamide group affect the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing substituents (e.g., -NO₂) on the benzene ring enhance sulfonamide electrophilicity. This is quantified via Hammett σ constants (ρ values from linear free-energy relationships). Experimental validation involves synthesizing para-substituted derivatives and measuring reaction rates (e.g., SN2 with iodide ions) .

Q. What are the methodological challenges in synthesizing enantiomerically pure this compound, and how can chiral resolution techniques address them?

  • Methodological Answer : Challenges include racemization during sulfonylation. Solutions:
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts.
  • Chiral Resolution : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) or diastereomeric salt formation.
  • Analysis : Confirm enantiopurity via polarimetry or circular dichroism .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:
  • Perform molecular dynamics simulations to account for protein conformational changes.
  • Validate docking poses with mutagenesis studies (e.g., Ala-scanning of binding site residues).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.